molecular formula C16H19BO4S B8204826 Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B8204826
M. Wt: 318.2 g/mol
InChI Key: VHSUKWIAYQXDAK-UHFFFAOYSA-N
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Description

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate: is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a benzothiophene ring, a carboxylate group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate typically involves the reaction of a benzothiophene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The boronic ester moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly employed in cross-coupling reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

Chemistry: Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its boronic ester moiety is particularly useful in the design of enzyme inhibitors.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO4S/c1-15(2)16(3,4)21-17(20-15)11-7-6-8-12-10(11)9-13(22-12)14(18)19-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSUKWIAYQXDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(SC3=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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